![molecular formula C8H13N3 B3302283 N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine CAS No. 915925-17-6](/img/structure/B3302283.png)
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
Overview
Description
“N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C8H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine” can be represented by the SMILES stringCn1ccnc1CN . This indicates that the molecule contains an imidazole ring (n1ccnc1) with a methyl group © attached to one nitrogen atom and a cyclopropanamine group (CN) attached to the other nitrogen atom.
Scientific Research Applications
Agrochemicals
Imidazole-based compounds are also used in agrochemicals . They can be used to control pests and diseases in crops.
Human-made Materials
Imidazole-based compounds are used in the creation of human-made materials . These materials can have a variety of properties depending on the specific compound used.
Artificial Acceptors
Imidazole-based compounds can act as artificial acceptors . They can accept electrons in various chemical reactions, making them useful in a variety of scientific research applications.
Supramolecular Ligands
Imidazole-based compounds can act as supramolecular ligands . They can bind to a central metal atom to form a coordination complex.
Biomimetic Catalysts
Imidazole-based compounds can act as biomimetic catalysts . They can mimic the function of natural enzymes and catalyze various chemical reactions.
Anti-tubercular Activity
Imidazole-based compounds have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis of Functional Molecules
Imidazole-based compounds are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Future Directions
The future directions for research on “N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in medicine and other fields. Given the wide range of biological activities exhibited by imidazole derivatives , these compounds may have significant potential for the development of new drugs.
Mechanism of Action
Target of Action
The primary target of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is currently unknown. It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Pharmacokinetics
It is known that the compound has a molecular weight of 15121 .
Result of Action
It is known that imidazole derivatives show a broad range of biological activities .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-5-4-9-8(11)6-10-7-2-3-7/h4-5,7,10H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREQTTWCQRGANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3302202.png)
![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine](/img/structure/B3302204.png)

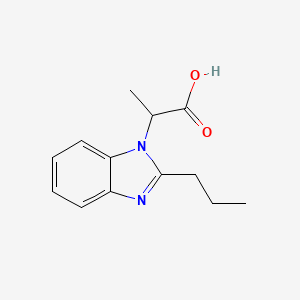
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B3302227.png)

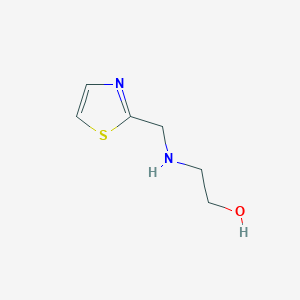
![Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3302240.png)
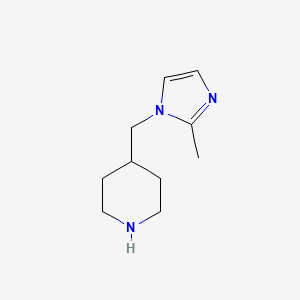


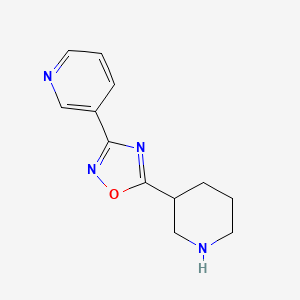
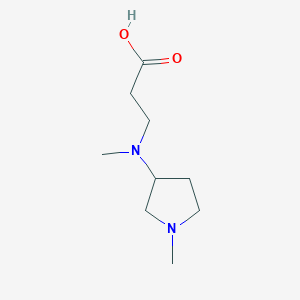
![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)